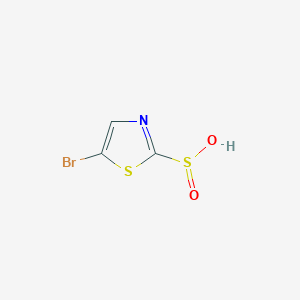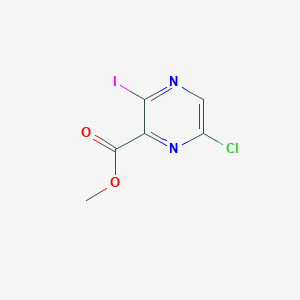
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and a chloropyridazine moiety makes it an interesting subject for research in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Trifluoromethyl Groups:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chloropyridazine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized compounds.
科学研究应用
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structural features make it valuable in the development of new catalysts and ligands.
Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and chloropyridazine groups on biological systems. It may also serve as a probe or tool in biochemical assays.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific targets, such as enzymes or receptors, relevant to various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and specialty chemicals. Its unique properties may enhance the performance of these products.
作用机制
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and chloropyridazine moiety can influence the compound’s binding affinity and selectivity towards these targets.
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.
Pathways Involved: The compound’s effects on cellular pathways can include inhibition or activation of specific signaling cascades, leading to changes in cellular behavior and responses.
相似化合物的比较
N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups but differs in its core structure and functional groups.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups but has an isocyanate functional group instead of a carboxamide.
The unique combination of trifluoromethyl groups, a chloropyridazine moiety, and a carboxamide group in this compound distinguishes it from these similar compounds, providing distinct properties and applications.
属性
分子式 |
C13H6ClF6N3O |
|---|---|
分子量 |
369.65 g/mol |
IUPAC 名称 |
N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine-3-carboxamide |
InChI |
InChI=1S/C13H6ClF6N3O/c14-10-2-1-9(22-23-10)11(24)21-8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h1-5H,(H,21,24) |
InChI 键 |
KTVJBKNOZYURGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NN=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















